4-Thiazolidinemethanol

Description

Historical Context and Evolution of Thiazolidine (B150603) Scaffold Research

The study of thiazolidine and its derivatives has a rich history, with research into 4-thiazolidones, a related class of compounds, dating back to the early 20th century. researchgate.net The thiazolidine ring itself is a saturated heterocycle with a thioether and an amine group at the 1 and 3 positions, respectively. wikipedia.org A significant milestone in the evolution of thiazolidine research was the discovery of penicillin, an antibiotic that features an elaborate thiazolidine derivative in its structure. wikipedia.org This discovery spurred further investigation into the biological potential of the thiazolidine scaffold. Over the decades, research has expanded to include various derivatives, such as thiazolidinediones, which have been studied for their therapeutic potential since 1954. nih.gov The development of novel synthetic methodologies has been a continuous focus, allowing for the creation of a wide array of substituted thiazolidine compounds. nih.govnih.gov

Significance of the Thiazolidine Ring System in Organic and Heterocyclic Chemistry

The thiazolidine ring system is of paramount importance in both organic and heterocyclic chemistry due to its presence in numerous natural and synthetic bioactive compounds. nih.gov It is considered a "privileged scaffold," meaning its structure is frequently found in compounds with a wide range of biological activities. researchgate.netresearchgate.net This versatility stems from the ability to introduce various substituents at the 2, 3, 4, and 5 positions of the ring, which can significantly alter the compound's properties. nih.govresearchgate.net

The incorporation of this heterocyclic system into molecules allows chemists to modulate properties such as lipophilicity, polarity, and hydrogen bonding capacity. nih.gov Thiazolidine derivatives have been investigated for a vast array of applications, including their use as anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents. researchgate.nettaylorandfrancis.com The sulfur atom within the ring is believed to enhance the pharmacological properties of these compounds. nih.gov

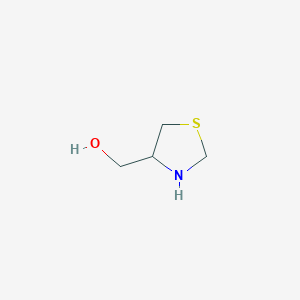

Structural Elucidation and Nomenclatural Considerations for 4-Thiazolidinemethanol

4-Thiazolidinemethanol, with the chemical formula C4H9NOS, is structurally defined as a thiazolidine ring with a hydroxymethyl group attached to the carbon at the 4th position. synzeal.comsynzeal.com Its systematic IUPAC name is (1,3-thiazolidin-4-yl)methanol. The parent compound, thiazolidine, is a five-membered saturated ring with the formula (CH2)3(NH)S. wikipedia.org

The structure of 4-Thiazolidinemethanol features a chiral center at the C4 position, meaning it can exist as two different enantiomers, (R)-4-Thiazolidinemethanol and (S)-4-Thiazolidinemethanol. This stereochemistry is a critical aspect of its chemistry and is often a key consideration in its synthesis and application, particularly in the development of chiral catalysts and biologically active molecules. researchgate.netresearchgate.net

Table 1: Physicochemical Properties of 4-Thiazolidinemethanol

| Property | Value |

|---|---|

| CAS Number | 66223-39-0 |

| Molecular Formula | C4H9NOS |

| Molecular Weight | 119.2 g/mol |

| Synonyms | Thiazolidin-4-ylmethanol |

Note: Data sourced from public chemical databases. synzeal.comsynzeal.com

Overview of Research Trajectories for 4-Thiazolidinemethanol and its Derivatives

Research involving 4-Thiazolidinemethanol and its derivatives has followed several key trajectories, primarily focusing on its utility as a building block in organic synthesis and its potential biological activities.

One significant area of research is its use as a chiral auxiliary in asymmetric synthesis. The chiral nature of 4-Thiazolidinemethanol, particularly its enantiopure forms, makes it a valuable tool for controlling the stereochemical outcome of chemical reactions. researchgate.netresearchgate.net

Furthermore, derivatives of 4-Thiazolidinemethanol have been investigated for a wide range of therapeutic applications. The broader class of thiazolidine derivatives has shown promise in various fields, including:

Anticancer Activity: Certain thiazolidin-4-one derivatives have demonstrated potential as anticancer agents. nih.govmdpi.com

Antimicrobial Properties: Thiazolidine compounds have been studied for their effectiveness against various bacterial and fungal strains. mdpi.com

Antidiabetic Agents: Thiazolidinediones, a related class of compounds, are well-known for their use in managing type 2 diabetes. nih.govnih.govmdpi.com

Antioxidant Effects: Some thiazolidinedione derivatives have been evaluated for their antioxidant potential. mdpi.comnih.gov

The synthesis of novel derivatives continues to be an active area of research, with a focus on creating compounds with enhanced biological activity and improved properties. researchgate.netfrontiersin.org This often involves modifying the substituents on the thiazolidine ring to explore structure-activity relationships. juniperpublishers.com

Structure

3D Structure

Properties

CAS No. |

66223-39-0 |

|---|---|

Molecular Formula |

C4H9NOS |

Molecular Weight |

119.19 g/mol |

IUPAC Name |

1,3-thiazolidin-4-ylmethanol |

InChI |

InChI=1S/C4H9NOS/c6-1-4-2-7-3-5-4/h4-6H,1-3H2 |

InChI Key |

PNWWDRJAZASPST-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NCS1)CO |

Origin of Product |

United States |

Chemical Reactivity and Reaction Mechanisms of 4 Thiazolidinemethanol and Thiazolidine Derivatives

Reactions Involving the Hydroxyl Group of 4-Thiazolidinemethanol

The hydroxymethyl substituent at the 4-position of the thiazolidine (B150603) ring behaves as a typical primary alcohol. Its reactivity is characterized by reactions common to this functional group, including substitution, oxidation, and other interconversions.

Direct nucleophilic substitution of the hydroxyl group is generally unfavorable due to the poor leaving group nature of the hydroxide (B78521) ion (OH⁻). Therefore, transformation into a better leaving group is a prerequisite for substitution. This is typically achieved by converting the alcohol into a sulfonate ester, such as a tosylate or mesylate, or by protonation under strongly acidic conditions.

The activation of the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine (B92270) converts the hydroxyl group into a tosylate (-OTs) or mesylate (-OMs) group, respectively. These are excellent leaving groups, readily displaced by a variety of nucleophiles via an Sₙ2 mechanism. This two-step sequence allows for the introduction of a wide range of functional groups.

For instance, the activated tosylate of 4-Thiazolidinemethanol can react with sodium cyanide (NaCN) to yield the corresponding nitrile or with sodium azide (B81097) (NaN₃) to form an azido (B1232118) derivative. These reactions typically proceed with an inversion of stereochemistry if the carbon atom is a chiral center. pearson.com

| Activating Agent | Nucleophile | Product | Reaction Type |

|---|---|---|---|

| Tosyl Chloride (TsCl)/Pyridine | NaCN | 4-(Cyanomethyl)thiazolidine | Sₙ2 |

| Mesyl Chloride (MsCl)/Pyridine | NaN₃ | 4-(Azidomethyl)thiazolidine | Sₙ2 |

| Tosyl Chloride (TsCl)/Pyridine | LiBr | 4-(Bromomethyl)thiazolidine | Sₙ2 |

| Phosphorus Tribromide (PBr₃) | - | 4-(Bromomethyl)thiazolidine | Sₙ2 |

The primary alcohol group of 4-Thiazolidinemethanol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) (CH₂Cl₂), will typically stop at the aldehyde stage, yielding 4-thiazolidinecarboxaldehyde.

Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will oxidize the primary alcohol directly to the corresponding carboxylic acid, thiazolidine-4-carboxylic acid. This transformation is a fundamental step in the synthesis of many biologically active thiazolidine derivatives.

Reduction of the hydroxymethyl group is not a common pathway as it is already in a reduced state.

| Oxidizing Agent | Solvent | Product | Product Functional Group |

|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | 4-Thiazolidinecarboxaldehyde | Aldehyde |

| Potassium Permanganate (KMnO₄) | Water/Base | Thiazolidine-4-carboxylic acid | Carboxylic Acid |

| Chromic Acid (Jones Reagent) | Acetone | Thiazolidine-4-carboxylic acid | Carboxylic Acid |

Beyond substitution and oxidation, the hydroxyl group readily undergoes other fundamental organic transformations. solubilityofthings.com Esterification, the reaction with a carboxylic acid or its derivative (like an acyl chloride or anhydride) under acidic or basic conditions, produces the corresponding ester. Similarly, etherification, such as the Williamson ether synthesis, can be performed by first deprotonating the alcohol with a strong base (e.g., NaH) to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. vanderbilt.edu These interconversions are crucial for modifying the molecule's polarity and steric properties. ub.edu

Reactivity of the Thiazolidine Ring System

The five-membered thiazolidine ring, containing both a sulfur and a nitrogen atom, possesses unique reactivity, most notably its susceptibility to ring-opening reactions under certain conditions.

The thiazolidine ring exists in equilibrium with its ring-opened iminium ion form, particularly in aqueous solutions. This equilibrium is highly pH-dependent. acs.org Under acidic conditions, the ring nitrogen is protonated, which facilitates the cleavage of the carbon-sulfur (C-S) or carbon-nitrogen (C-N) bond. The C-S bond fission is common in penicillin derivatives. rsc.org This process typically results in the formation of a transient iminium ion and a free thiol group. acs.orgresearchgate.net The stability of this iminium ion intermediate greatly influences the pH-rate profile of the hydrolysis. acs.org

Conversely, the formation of the thiazolidine ring is a classic example of a ring-closing reaction. The condensation of a β-aminothiol, such as cysteine, with an aldehyde or ketone is a primary method for synthesizing the thiazolidine core. ekb.eg The mechanism involves the initial formation of a hemiaminal or hemithioaminal, followed by dehydration to form an imine, which then undergoes intramolecular cyclization via the attack of the thiol group to yield the stable five-membered ring. nih.gov

A novel ring-opening reaction has been shown using 2,2′-dipyridyl disulfide (DPDS) under acidic conditions, which converts an N-terminal peptide thiazolidine into an S-pyridylsulfenylated cysteine residue. teikyo.jp

| Process | Typical Conditions | Key Intermediate | Outcome |

|---|---|---|---|

| Ring-Opening (Hydrolysis) | Aqueous Acid (low pH) | Iminium Ion | Formation of aminothiol (B82208) and carbonyl compound |

| Ring-Closing (Synthesis) | Condensation (e.g., reflux in ethanol) | Imine/Hemiaminal | Formation of thiazolidine ring |

| Ring-Opening (Chemical) | DPDS, Acidic | S-pyridylsulfenylated cysteine | Cleavage for peptide ligation |

The thiazolidine ring itself is saturated and not aromatic, and therefore does not undergo electrophilic aromatic substitution. However, if the thiazolidine ring is substituted with an aromatic group (e.g., a phenyl group at the C2 position, forming a 2-phenyl-thiazolidine), this substituent can undergo electrophilic aromatic substitution. In such cases, the thiazolidine ring acts as a substituent on the aromatic ring, influencing the rate and regioselectivity of the reaction.

The nitrogen and sulfur atoms of the thiazolidine ring can donate electron density to the attached aromatic system, acting as activating groups. The precise directing effect (ortho-, para- vs. meta-) would depend on the specific reaction conditions and the position of attachment. For thiazolo[5,4-d]thiazole (B1587360), a related heterocyclic system, direct electrophilic halogenation (chlorination and bromination) has been successfully demonstrated, suggesting that the electron-rich nature of the sulfur- and nitrogen-containing heterocycle can facilitate such reactions on fused or directly attached aromatic systems. udayton.eduresearchgate.net

Nucleophilic Addition and Substitution Reactions on Thiazolidine Carbonyls (for 4-Thiazolidinones/diones)

The presence of a carbonyl group at the C4 position and an adjacent methylene (B1212753) group at the C5 position renders 4-thiazolidinones and 4-thiazolidinediones susceptible to a variety of nucleophilic addition and substitution reactions. The methylene group at C5 is particularly reactive, readily undergoing deprotonation to form a nucleophilic carbanion that can participate in various carbon-carbon bond-forming reactions.

One of the most prominent reactions involving the C5-methylene group is the Knoevenagel condensation . This reaction typically involves the condensation of the 4-thiazolidinone (B1220212) with an aldehyde or ketone in the presence of a weak base, such as piperidine (B6355638) or sodium acetate (B1210297), to yield 5-arylidene or 5-alkylidene derivatives. The electron-withdrawing effect of the adjacent carbonyl group enhances the acidity of the C5 protons, facilitating their removal and the subsequent nucleophilic attack on the carbonyl carbon of the aldehyde or ketone. This is followed by a dehydration step to yield the α,β-unsaturated product. wikipedia.org The reaction is highly versatile and has been employed to synthesize a wide array of derivatives. nih.govrsc.org

Table 1: Examples of Knoevenagel Condensation of 4-Thiazolidinones with Aromatic Aldehydes

| 4-Thiazolidinone Derivative | Aldehyde | Catalyst/Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2,4-Thiazolidinedione (B21345) | 4-Methoxybenzaldehyde | Piperidine/Ethanol (B145695) | 5-(4-Methoxybenzylidene)-2,4-thiazolidinedione | >95 | nih.gov |

| 2,4-Thiazolidinedione | 4-Nitrobenzaldehyde | Piperidine/Ethanol | 5-(4-Nitrobenzylidene)-2,4-thiazolidinedione | ~80 | nih.gov |

| Rhodanine | Benzaldehyde | Sodium Acetate/Acetic Acid | 5-Benzylidenerhodanine | High | nih.gov |

| 2-(Phenylimino)-4-thiazolidinone | 4-Chlorobenzaldehyde | Piperidine/Methanol (B129727) | 5-(4-Chlorobenzylidene)-2-(phenylimino)-4-thiazolidinone | 85 | nih.gov |

| 2-Thioxo-4-thiazolidinone | 2-Methoxybenzaldehyde | Piperidine/Ethanol | 5-(2-Methoxybenzylidene)-2-thioxo-4-thiazolidinone | High | wikipedia.org |

Another significant reaction involving the nucleophilic character of the C5 position is the Michael addition . In this conjugate addition reaction, the enolate of a 4-thiazolidinone adds to an α,β-unsaturated compound, known as a Michael acceptor. organic-chemistry.org This reaction is a powerful tool for the formation of new carbon-carbon bonds and the synthesis of more complex thiazolidine derivatives. nih.govnih.gov For instance, the active methylene group of 4-thiazolidinones can undergo a Michael-type addition to arylidene malononitriles, leading to the formation of functionalized 5-substituted derivatives. nih.gov

Table 2: Examples of Michael Addition Reactions Involving 4-Thiazolidinones

| 4-Thiazolidinone Derivative | Michael Acceptor | Catalyst/Solvent | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Imino-4-oxo-thiazolidine | α-Cyano-3,4,5-trimethoxycinnamonitrile | Not specified | 5-Substituted derivative | Not specified | nih.gov |

| 4-Thiazolidinones | Arylidene malononitriles | Piperidine/Ethanol | 5-(Dicyanomethyl(aryl)methyl)-4-thiazolidinone | Not specified | nih.gov |

| Thiophenol (Michael donor) | Chalcone (Michael acceptor) | Ferric Chloride/Neat | β-Thioether | 95 | srce.hr |

| Thiophenol (Michael donor) | Methyl vinyl ketone (Michael acceptor) | Ferric Chloride/Neat | 4-(Phenylthio)butan-2-one | 92 | srce.hr |

Catalytic Transformations Utilizing Thiazolidine Scaffolds

The inherent chirality and structural rigidity of certain thiazolidine derivatives have made them attractive scaffolds for the development of chiral ligands and organocatalysts for asymmetric synthesis.

Asymmetric Catalysis Mediated by Chiral Thiazolidine Ligands

Chiral thiazolidine-containing ligands have been successfully employed in a range of metal-catalyzed asymmetric reactions. These ligands, often synthesized from readily available chiral amino alcohols, can coordinate with metal centers to create a chiral environment that directs the stereochemical outcome of the reaction. The sulfur and nitrogen atoms of the thiazolidine ring act as effective coordination sites for various transition metals. For example, chiral thiazoline (B8809763) ligands, which are structural analogues of the widely used oxazolines, have been applied in palladium-catalyzed allylic substitution reactions, demonstrating the potential of this class of ligands in asymmetric catalysis.

Role of 4-Thiazolidinemethanol in Enantioselective Reductions and Additions

While the provided outline specifically mentions 4-thiazolidinemethanol, a comprehensive review of the scientific literature does not reveal specific studies detailing its direct application as a chiral ligand or catalyst in enantioselective reductions and additions. However, the broader class of chiral thiazolidine derivatives, which share the core heterocyclic structure, has been explored in asymmetric catalysis. For instance, chiral thiazolidine-based ligands have been investigated for their potential to induce enantioselectivity in various transformations. The development of chiral ligands is a cornerstone of asymmetric catalysis, and the thiazolidine framework, with its potential for stereochemical diversity, remains an area of interest. Future research may yet uncover the specific catalytic applications of 4-thiazolidinemethanol itself.

Mechanistic Studies of Specific Reactions

Understanding the mechanisms of reactions involving thiazolidine derivatives is crucial for optimizing reaction conditions and designing new synthetic methodologies. For nucleophilic additions at the C5 position of 4-thiazolidinones, such as the Knoevenagel condensation, the mechanism is generally accepted to proceed through a number of key steps. The reaction is initiated by the deprotonation of the active methylene group at the C5 position by a base, which generates a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. The resulting alkoxide intermediate subsequently undergoes protonation and then dehydration to yield the final α,β-unsaturated product. wikipedia.org

In the case of the Michael addition, the mechanism also begins with the formation of a nucleophilic enolate from the 4-thiazolidinone. This enolate then adds to the β-carbon of the α,β-unsaturated Michael acceptor in a conjugate fashion. The resulting enolate intermediate is then protonated to afford the final adduct. nih.gov The reaction is typically reversible and thermodynamically controlled. organic-chemistry.org

The mechanism of thiazolidinone formation itself often involves the cyclocondensation of an amine, an aldehyde or ketone, and a thiol-containing carboxylic acid, such as thioglycolic acid. The reaction can proceed through the initial formation of an imine from the amine and aldehyde, followed by the nucleophilic attack of the thiol group and subsequent intramolecular cyclization. Alternatively, the reaction can be initiated by the formation of a hemithioacetal.

Stereochemistry and Chiral Aspects in 4 Thiazolidinemethanol Research

Importance of Stereochemistry in Thiazolidine (B150603) Derivatives

Stereochemistry is a fundamental consideration in the field of medicinal chemistry, as the three-dimensional shape of a molecule is crucial for its interaction with biological targets like enzymes and receptors. mhmedical.com Thiazolidine derivatives, a significant class of heterocyclic compounds, are no exception. The presence of one or more chiral centers in the thiazolidine ring means these compounds can exist as enantiomers or diastereomers, which can have vastly different pharmacological, metabolic, and toxicological profiles. rsc.orgnih.gov

The biological environment of the human body is inherently chiral, composed of enantiomerically pure L-amino acids and D-sugars. Consequently, when a racemic mixture of a thiazolidine-based drug is administered, the two enantiomers can interact differently with chiral biological macromolecules. rsc.orgnih.gov One enantiomer might exhibit the desired therapeutic effect, while the other could be inactive, less active, or even responsible for adverse effects. slideshare.net This differential activity underscores the necessity of producing single-enantiomer drugs to enhance therapeutic efficacy and minimize potential risks. nih.gov The incorporation of the thiazolidine heterocycle allows for modifications that can alter properties such as lipophilicity, polarity, and hydrogen bonding ability, all of which are influenced by the molecule's stereochemistry. nih.gov

Methods for Chiral Resolution and Enantiopurification of 4-Thiazolidinemethanol

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org This is essential for obtaining enantiomerically pure compounds for pharmaceutical and research purposes. rsc.org Several techniques are employed for the resolution and enantiopurification of chiral compounds like 4-Thiazolidinemethanol.

Diastereomeric Salt Formation: This is a classic and widely used method for resolving racemates. wikipedia.org The process involves reacting the racemic mixture (e.g., a thiazolidine with an acidic or basic group) with a single enantiomer of a chiral resolving agent. This reaction creates a pair of diastereomeric salts. wikipedia.orgtcichemicals.com Since diastereomers have different physical properties, they can often be separated by fractional crystallization. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomers. Common resolving agents include tartaric acid and brucine. wikipedia.org

Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) to separate enantiomers. The enantiomers in the racemic mixture interact differently with the CSP, leading to different retention times and thus separation. This direct method avoids the need for derivatization. iupac.org

Enzymatic Resolution: Biocatalysis can be a highly selective method for chiral resolution. Enzymes often exhibit high stereoselectivity, catalyzing a reaction on only one enantiomer in a racemic mixture. This transforms one enantiomer into a new compound that can be easily separated from the unreacted enantiomer.

Preferential Crystallization: Also known as resolution by entrainment, this method can be applied if a racemic compound crystallizes as a conglomerate, which is a mechanical mixture of separate crystals of the two enantiomers. pharmtech.com By seeding a supersaturated solution of the racemate with a pure crystal of one enantiomer, crystallization of that enantiomer can be induced. wikipedia.org

| Resolution Method | Principle | Advantages | Common Applications |

| Diastereomeric Salt Formation | Conversion of enantiomers into diastereomers with different solubilities using a chiral resolving agent. wikipedia.org | Widely applicable, scalable. pharmtech.com | Resolution of amines and carboxylic acids. wikipedia.org |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. iupac.org | Direct separation, often high purity. | Analytical and preparative scale separations. rsc.org |

| Enzymatic Resolution | Stereoselective enzymatic reaction on one enantiomer. pharmtech.com | High selectivity, mild reaction conditions. | Resolution of alcohols and esters. pharmtech.com |

| Preferential Crystallization | Seeding a supersaturated solution to crystallize one enantiomer from a conglomerate. wikipedia.org | No need for resolving agents, cost-effective. | Applicable to the ~10-15% of chiral compounds that form conglomerates. pharmtech.com |

Chiral Auxiliaries and Catalysts Derived from Thiazolidinemethanol

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the reaction, the auxiliary is removed, having imparted its chirality to the product. Thiazolidine derivatives, structurally related to 4-Thiazolidinemethanol, have proven to be effective chiral auxiliaries in various asymmetric syntheses, particularly in aldol (B89426) reactions. scielo.org.mx

For instance, N-acylthiazolidinethiones, which can be derived from amino acids, are used to achieve high diastereoselectivity in aldol condensations. scielo.org.mx The rigid, five-membered ring structure of the thiazolidine auxiliary provides a well-defined steric environment that directs the approach of the reacting molecules, leading to the preferential formation of one stereoisomer. scielo.org.mx The effectiveness of these sulfur-based auxiliaries is notable in reactions where other common auxiliaries, like Evans' oxazolidinones, may show poor selectivity. scielo.org.mx The chiral auxiliary can typically be recovered and reused, making the process more efficient. sigmaaldrich.com

An indene-based thiazolidinethione chiral auxiliary, for example, has been shown to deliver excellent diastereoselectivities in propionate (B1217596) and acetate (B1210297) aldol additions when using chlorotitanium enolates. nih.gov The auxiliary can then be easily removed to yield various functionalized products. nih.gov

Diastereoselective and Enantioselective Synthesis of 4-Thiazolidinemethanol Derivatives

Beyond separating racemic mixtures, a primary goal of modern organic synthesis is the direct, controlled synthesis of a single desired stereoisomer. This is achieved through diastereoselective and enantioselective reactions. mdpi.com

Diastereoselective Synthesis: When a molecule already contains a chiral center, new stereocenters can be introduced with a specific configuration relative to the existing one. In the context of 4-Thiazolidinemethanol derivatives, a chiral auxiliary attached to the molecule can direct the formation of a new stereocenter with high diastereoselectivity. For example, the condensation of the chlorotitanium enolate of N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one with various aldehydes yields "Evans syn" aldol products with good to excellent diastereoselectivity. scielo.org.mx

The following table shows the diastereomeric ratios (d.r.) achieved in the aldol reaction between N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one and various aldehydes, demonstrating the influence of the chiral auxiliary. scielo.org.mx

| Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |

| Benzaldehyde | 97:3 | 78 |

| 4-Chlorobenzaldehyde | 95:5 | 85 |

| 4-Nitrobenzaldehyde | 96:4 | 81 |

| 2-Naphthaldehyde | 93:7 | 75 |

Enantioselective Synthesis: This involves creating a chiral molecule from an achiral starting material, resulting in a preponderance of one enantiomer. This is often accomplished using a chiral catalyst or reagent. mdpi.com For the synthesis of thiazolidine derivatives, catalytic asymmetric reduction of C=N bonds within an isoquinoline (B145761) core, for example, represents a straightforward strategy for producing optically pure products. mdpi.com These reactions can utilize chiral transition-metal complexes or organocatalysts to achieve high enantioselectivity. mdpi.com

Conformational Analysis and Stereochemical Assignment

Determining the precise three-dimensional structure, including the absolute configuration and preferred conformation, of 4-Thiazolidinemethanol derivatives is essential. A combination of spectroscopic techniques and computational methods is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 2D-NMR experiments are powerful tools for structural elucidation. The Nuclear Overhauser Effect (NOE), observed in 2D-NOESY experiments, provides information about the spatial proximity of protons within a molecule, which is crucial for determining relative stereochemistry and conformational preferences. eie.grmdpi.com Other experiments like COSY, HSQC, and HMBC help in assigning the complete chemical structure. eie.grnih.gov

X-ray Crystallography: This technique provides unambiguous proof of the solid-state structure of a molecule, including its absolute stereochemistry. By analyzing the diffraction pattern of a single crystal, a detailed three-dimensional map of electron density can be generated, revealing the precise positions of all atoms. scielo.org.mx

Computational Methods: Density Functional Theory (DFT) calculations are frequently used to model molecular structures and predict their most stable conformations. eie.grmdpi.com By calculating the energies of different possible stereoisomers and conformers, researchers can identify the global minimum energy structure, which often corresponds to the experimentally observed form. These theoretical results are typically validated by comparing them with experimental data from NMR. eie.gr For 5-substituted thiazolidin-4-ones, conformational analysis has shown that molecules may adopt a specific exo conformation with defined geometries around their double bonds. eie.gr

Advanced Spectroscopic and Analytical Characterization Techniques in Thiazolidinemethanol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the structural and conformational analysis of 4-Thiazolidinemethanol in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H and ¹³C.

The unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in 4-Thiazolidinemethanol is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides initial information on the number of distinct proton environments, their chemical shifts (δ), signal integrations (proton count), and scalar coupling (J-coupling) patterns. The ¹³C NMR spectrum, often proton-decoupled, reveals the number of unique carbon environments.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Thiazolidinemethanol

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |

| C2 (CH₂) | ~4.0 - 4.5 | Singlet or AB quartet | ~50 - 55 |

| C4 (CH) | ~3.8 - 4.2 | Multiplet | ~65 - 70 |

| C5 (CH₂) | ~2.9 - 3.4 | Multiplet | ~30 - 35 |

| CH₂OH | ~3.5 - 3.9 | Multiplet | ~60 - 65 |

| NH | Variable (broad) | Singlet | - |

| OH | Variable (broad) | Singlet | - |

2D NMR Techniques: While 1D NMR provides foundational data, 2D NMR experiments are essential for confirming the molecular skeleton by establishing correlations between nuclei. princeton.edu

COSY (Correlation Spectroscopy): This homonuclear experiment maps ¹H-¹H scalar couplings, typically over two to three bonds. youtube.com For 4-Thiazolidinemethanol, key COSY cross-peaks would be expected between:

The proton at C4 and the two diastereotopic protons at C5.

The proton at C4 and the protons of the hydroxymethyl (CH₂OH) group.

Mutual coupling between the two diastereotopic protons at C5.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (one-bond ¹H-¹³C coupling). diva-portal.org It allows for the definitive assignment of carbon signals based on the already assigned proton signals. For instance, the proton signal assigned to the C4 methine group will show a cross-peak with its corresponding ¹³C signal in the ~65-70 ppm range.

Correlations from the C2 methylene (B1212753) protons to the C4 and C5 carbons.

Correlations from the C5 methylene protons to the C4 carbon.

Correlations from the CH₂OH protons to the C4 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. princeton.edu These through-space correlations are vital for determining stereochemistry and are fundamental to the conformational analysis discussed next.

The five-membered thiazolidine (B150603) ring is not planar and exists in dynamic equilibrium between various puckered conformations, typically described as envelope or twist forms. rsc.org NMR data provides critical insights into the preferred conformation in solution.

The magnitude of the three-bond proton-proton coupling constants (³J_HH_), obtained from high-resolution 1D ¹H NMR spectra, is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By analyzing the coupling constants between the C4 proton and the C5 protons, it is possible to estimate the dihedral angles and thus deduce the degree of ring puckering.

Furthermore, NOESY experiments are powerful tools for conformational analysis. mdpi.com For example, observing a strong NOE between the C4 proton and one of the C2 protons would suggest a spatial proximity that is only possible in specific ring conformations. The relative orientation of the hydroxymethyl substituent at the C4 position can also be investigated through NOE correlations between its protons and the protons on the thiazolidine ring.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups and bonding arrangements within a molecule. These two methods are complementary and offer a comprehensive vibrational profile of 4-Thiazolidinemethanol.

Each functional group in 4-Thiazolidinemethanol has characteristic vibrational frequencies (stretching and bending modes) that appear as bands in the IR and Raman spectra. libretexts.org These spectra serve as a molecular "fingerprint," confirming the presence of key structural features.

Interactive Data Table: Characteristic Vibrational Frequencies for 4-Thiazolidinemethanol

| Functional Group | Vibrational Mode | Typical IR/Raman Frequency (cm⁻¹) | Expected Intensity |

| O-H (Alcohol) | Stretching | 3200 - 3600 | Strong, Broad (IR) |

| N-H (Amine) | Stretching | 3300 - 3500 | Medium, Broad (IR) |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium-Strong |

| C-O (Alcohol) | Stretching | 1050 - 1150 | Strong (IR) |

| C-N (Amine) | Stretching | 1020 - 1250 | Medium |

| C-S (Sulfide) | Stretching | 600 - 800 | Weak-Medium |

| CH₂ | Scissoring/Bending | 1450 - 1485 | Medium |

| N-H | Bending | 1550 - 1650 | Medium |

The IR spectrum would be dominated by a very broad, strong absorption in the 3200-3600 cm⁻¹ region due to the hydrogen-bonded O-H and N-H stretching vibrations. libretexts.org The C-O stretching vibration would appear as a strong band in the fingerprint region. Raman spectroscopy is particularly useful for identifying the C-S bond, which often gives a weak signal in the IR spectrum.

FTIR spectroscopy is a powerful tool for real-time monitoring of the synthesis of 4-Thiazolidinemethanol. researchgate.net For instance, in a typical synthesis involving the condensation of cysteine and formaldehyde, the progress of the reaction can be tracked by observing changes in the vibrational spectrum. A probe inserted into the reaction vessel can monitor the disappearance of the characteristic S-H stretching band of the cysteine reactant (around 2550 cm⁻¹) and the concurrent appearance of the product's characteristic N-H and O-H bands. This allows for precise determination of reaction endpoints and optimization of reaction conditions without the need for frequent sampling and offline analysis.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of 4-Thiazolidinemethanol and to gain structural information from its fragmentation patterns.

Upon ionization, typically through Electron Impact (EI), the 4-Thiazolidinemethanol molecule forms a molecular ion (M⁺•), whose m/z value corresponds to the molecular weight of the compound (119.17 g/mol ). This molecular ion is often unstable and undergoes fragmentation into smaller, more stable charged fragments. The pattern of these fragments provides a roadmap for deducing the original structure.

Key fragmentation pathways for 4-Thiazolidinemethanol would likely include:

Alpha-cleavage: The bond adjacent to the heteroatom (N or S) or the oxygen atom can break. A prominent fragmentation is the loss of the hydroxymethyl radical (•CH₂OH), leading to a stable cation at m/z 88. youtube.com

Loss of a Neutral Molecule: Dehydration, the loss of a water molecule (H₂O) from the molecular ion, is a common fragmentation pathway for alcohols, which would result in a peak at m/z 101 (M-18). youtube.com

Ring Cleavage: The thiazolidine ring can fragment in characteristic ways, leading to ions corresponding to different parts of the heterocyclic structure.

Analysis of these fragmentation patterns allows for the confirmation of the molecular structure pieced together by NMR and IR spectroscopy. High-resolution mass spectrometry (HRMS) can further provide the exact elemental composition of the parent molecule and its fragments, adding another layer of certainty to the identification.

Determination of Molecular Formulae and Fragmentation Patterns

Mass spectrometry is a fundamental tool for determining the molecular weight and elemental composition of 4-Thiazolidinemethanol. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure and provides valuable information for its identification.

For 4-Thiazolidinemethanol (C4H9NOS), the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of the thiazolidine ring and the hydroxymethyl substituent would lead to a series of daughter ions. Based on the fragmentation of related thiazolidine and alcohol-containing compounds, some plausible fragmentation pathways for 4-Thiazolidinemethanol are proposed in the table below. The presence of nitrogen means the molecular ion will have an odd nominal mass, adhering to the nitrogen rule. chemicalbook.com

Table 1: Predicted Mass Spectrometry Fragmentation of 4-Thiazolidinemethanol

| Fragment Ion | Proposed Structure | m/z (Nominal) |

| [M]+ | C4H9NOS+ | 119 |

| [M-CH2OH]+ | C3H6NS+ | 88 |

| [M-H2O]+ | C4H7NS+ | 117 |

| [CH2OH]+ | CH3O+ | 31 |

This table is predictive and based on common fragmentation patterns of similar organic molecules.

High-Resolution Mass Spectrometry for Precise Analysis

High-resolution mass spectrometry (HRMS) is instrumental in unequivocally determining the elemental formula of 4-Thiazolidinemethanol and its fragments. Unlike nominal mass spectrometry, HRMS can measure m/z values to several decimal places, allowing for the differentiation between ions with the same nominal mass but different elemental compositions. This precision is crucial for confirming the identity of a compound, especially in complex matrices. For instance, HRMS would be able to distinguish the molecular ion of 4-Thiazolidinemethanol (C4H9NOS) from an isobaric ion of a different elemental composition.

X-ray Crystallography and Diffraction Studies

Characterization of Intermolecular Interactions

In the solid state, molecules of 4-Thiazolidinemethanol would be held together by a network of intermolecular interactions. X-ray diffraction studies are essential for characterizing these interactions, which dictate the crystal packing and influence the physical properties of the compound. Due to the presence of the nitrogen and sulfur atoms in the thiazolidine ring and the hydroxyl group, 4-Thiazolidinemethanol is capable of forming various types of intermolecular interactions, including hydrogen bonds. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the nitrogen atom can act as a hydrogen bond acceptor. These interactions would play a significant role in the crystal lattice of 4-Thiazolidinemethanol.

Table 2: Potential Intermolecular Interactions in Crystalline 4-Thiazolidinemethanol

| Interaction Type | Donor | Acceptor |

| Hydrogen Bonding | O-H | O, N, S |

| Hydrogen Bonding | N-H | O |

| van der Waals Forces | All atoms | All atoms |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)

Optical Properties of Thiazolidine-based Compounds

The optical characteristics of thiazolidine-based compounds are a significant area of research, particularly concerning their potential in nonlinear optics (NLO). Thiazolidinone derivatives, for instance, have been investigated for their third-order nonlinear optical properties. researchgate.net Studies have utilized techniques like the degenerate four-wave mixing (DFWM) method at 532 nm to explore these properties in solution. researchgate.net The push-pull electronic effects within thiazolidinone derivatives are of particular interest to chemists and physicists for their role in creating these nonlinear optical phenomena. researchgate.net

Quantum chemical calculations have been employed to study the structure-property relationship concerning the linear and nonlinear optical properties of thiazolidine amides. researchgate.net Such computational studies analyze parameters like HOMO and LUMO energies, the energy gap, and reactivity to predict the NLO activity. researchgate.net For certain substituted thiazolidine amides, high first hyperpolarizability (βtot) values have been calculated, suggesting strong nonlinearity and potential for use as high-performance optoelectronic materials. researchgate.net Frontier molecular orbital analysis indicates that in these molecules, the HOMO density is often located over the thiazolidine and phenyl rings, while the LUMO isodensity shifts towards phenyl rings attached to electron-accepting groups. researchgate.net

The photophysical properties of thiazolidine-related structures, such as thiazolo[5,4-d]thiazole (B1587360) (TTz) derivatives, are also actively studied. These materials have shown promise for applications in solid-state photonic and fluorescence-based optical devices. rsc.org Research on crystalline TTz derivatives has demonstrated that their photophysical properties, such as absorption and fluorescence, are a function of their crystal packing. rsc.orgnih.gov These crystals can exhibit fluorescence across the visible spectrum, from blue to orange-red. rsc.org The absorption spectra of these symmetrically substituted crystals are often significantly red-shifted compared to their solution counterparts, highlighting the influence of intermolecular interactions in the solid state. nih.gov

| Compound | Substitution | First Hyperpolarizability (βtot) (a.u.) |

|---|---|---|

| THA@Cl | Chlorine | 1217.15 |

| THA@FF | Two Fluorines | 1546.58 |

Other Advanced Spectroscopic Methods (e.g., XANES for Sulfur K-edge)

X-ray Absorption Near Edge Structure (XANES) spectroscopy is a powerful, non-destructive technique for probing the local electronic structure and chemical environment of specific elements. arizona.edu In the context of thiazolidinemethanol and related compounds, Sulfur K-edge XANES is particularly valuable for characterizing the sulfur atom within the heterocyclic ring. nih.gov This method provides detailed information on the oxidation state and coordination chemistry of sulfur. arizona.eduresearchgate.net

The fundamental principle of XANES involves exciting a core electron (in this case, from the sulfur 1s orbital) to unoccupied electronic states. arizona.edu The energy at which absorption occurs, known as the absorption edge, is highly sensitive to the effective charge on the absorbing atom. researchgate.net A significant shift in the absorption edge position to higher energies indicates a higher oxidation state of the sulfur atom. arizona.edu For example, the sulfur K-edge energy systematically increases from sulfides (-2 oxidation state) to sulfates (+6 oxidation state). arizona.edu

The XANES spectrum, which plots X-ray absorption as a function of energy, exhibits features that serve as a "fingerprint" for a specific sulfur species. arizona.edu The shape of the edge and the positions of pre-edge and post-edge features are determined by the local geometry and the nature of the atoms bonded to the sulfur. nih.gov This allows for the differentiation between various sulfur functional groups, such as thiols, disulfides, and sulfonates. researchgate.net

While direct XANES studies on 4-Thiazolidinemethanol are not widely published, the technique is broadly applied to complex biological and chemical systems containing sulfur. nih.govnih.gov It has been used to determine the ratio of thiol to disulfide in biological samples and to speciate sulfur in complex matrices. nih.govnih.gov For thiazolidine derivatives, Sulfur K-edge XANES could be employed to study the effects of substitution on the electronic environment of the sulfur atom, investigate its interactions in coordination complexes, or analyze changes upon oxidation or reduction.

| Sulfur Species | Typical Oxidation State | Approximate Absorption Edge Energy (eV) |

|---|---|---|

| Sulfide (e.g., in Chalcopyrite) | -2 | ~2469.5 |

| Disulfide (e.g., in Pyrite) | -1 | ~2471 |

| Elemental Sulfur | 0 | ~2472 |

| Sulfite | +4 | ~2478 |

| Sulfate (e.g., in Gypsum) | +6 | ~2482 |

Research Applications of 4 Thiazolidinemethanol and Its Derivatives As Chemical Probes and Building Blocks

Utilization in Asymmetric Organic Synthesis

The principles of asymmetric synthesis are crucial for the production of enantiomerically pure compounds, particularly in the pharmaceutical industry. Chiral molecules derived from readily available starting materials, such as those based on the thiazolidine (B150603) scaffold, are valuable tools for controlling the stereochemical outcome of chemical reactions. While direct applications of 4-thiazolidinemethanol are not extensively documented, its structural analogues and derivatives, particularly thiazolidinones and thiazolidinethiones, serve as important chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to direct the stereoselective formation of a new chiral center.

Asymmetric Reduction of Prochiral Ketones

The asymmetric reduction of prochiral ketones to produce chiral secondary alcohols is a fundamental transformation in organic synthesis, providing key building blocks for many pharmaceuticals. sigmaaldrich.com This conversion is often achieved using chiral catalysts that can differentiate between the two faces of the ketone. While specific studies detailing the use of 4-thiazolidinemethanol itself as a ligand or catalyst for this reaction are limited, the broader class of sulfur-containing chiral β-amino alcohols and their derivatives are known to be effective catalysts. For instance, novel sulfur-containing chiral β-amino alcohols have been successfully used as catalysts in the enantioselective reduction of prochiral ketones. researchgate.net These catalysts are often used in conjunction with reducing agents like sodium borohydride (B1222165). researchgate.net The general approach involves the in situ formation of chiral oxazaborolidines from the amino alcohol and a boron source, which then catalyze the reduction with high enantioselectivity. nih.govrug.nl

The effectiveness of such catalytic systems is often evaluated based on the chemical yield and the enantiomeric excess (ee) of the resulting chiral alcohol.

Table 1: Examples of Asymmetric Reduction of Prochiral Ketones using Chiral Catalysts Note: This table presents general findings in the field, as direct data for 4-Thiazolidinemethanol is not available.

| Prochiral Ketone | Chiral Catalyst Type | Reducing Agent | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Acetophenone (B1666503) | Chiral β-Amino Alcohol Derivative | NaBH₄/I₂ | High | Moderate to High | researchgate.net |

| Propiophenone | Chiral γ-Amino Alcohol Derivative | Borane | Up to 95% | Up to 95% | rug.nl |

| Various Aromatic Ketones | Oxazaborolidine from Lactam Alcohol | Borane | Good | High | nih.gov |

Enantioselective Addition Reactions

Enantioselective addition reactions, such as aldol (B89426) additions, are powerful methods for carbon-carbon bond formation with stereochemical control. Chiral auxiliaries based on the thiazolidine framework have demonstrated significant utility in this area. These auxiliaries are typically N-acylated to form enolates, which then react with electrophiles like aldehydes. The steric bulk of the auxiliary directs the approach of the electrophile, leading to a high degree of diastereoselectivity.

For example, N-acylthiazolidinethiones, which are structurally related to derivatives of 4-thiazolidinemethanol, have proven to be highly effective in aldol-type reactions. These sulfur-based auxiliaries can deliver aldol products with outstanding diastereoselectivities. The choice of Lewis acid and reaction conditions can influence the stereochemical outcome, allowing for the selective synthesis of different stereoisomers.

Scaffold for Heterocyclic Compound Synthesis

The thiazolidine ring is a privileged scaffold in medicinal chemistry and serves as a versatile building block for the synthesis of more complex heterocyclic structures. nih.govnih.govmdpi.com Its stable core can be chemically modified at various positions to construct fused and spiro-ring systems, as well as multi-heterocyclic conjugates.

Construction of Fused and Spiro-Ring Systems

The thiazolidine framework is a valuable starting point for the synthesis of spiro-heterocycles, where two rings share a single common atom. The construction of a spiroheterocyclic framework often involves specific synthetic strategies. researchgate.net For instance, novel spirothiazolidinone derivatives can be synthesized from Schiff bases, which are formed by the acid-catalyzed condensation of amines and ketones, followed by cyclization with thioglycolic acid. researchgate.net This approach has been used to create a variety of spiro compounds. nih.goveurjchem.com While the direct synthesis of benzo[f]chromene derivatives from a 4-thiazolidinemethanol precursor is not prominently described, the general utility of the thiazolidine scaffold for creating complex ring systems is well-established. The synthesis of fused heterocyclic systems, such as thiopyrano[2,3-d]thiazoles, can be achieved from 5-ene-4-thiazolidinone precursors.

Synthesis of Multi-Heterocyclic Conjugates (e.g., antipyrine (B355649) derivatives)

The thiazolidine ring can be incorporated into larger molecules containing other heterocyclic moieties, leading to multi-heterocyclic conjugates with potential biological activities. An example of this is the synthesis of novel 4-thiazolidinone (B1220212) derivatives bearing an antipyrine moiety. researchgate.netresearchgate.net These conjugates are typically synthesized through a multi-step process. The synthesis often begins with the condensation of 4-aminoantipyrine (B1666024) with various aromatic or heteroaromatic aldehydes to form Schiff bases. researchgate.netresearchgate.net Subsequent cycloaddition with mercaptoacetic acid in a nonpolar solvent yields the desired 4-thiazolidinone-antipyrine conjugates. researchgate.netresearchgate.net

Table 2: Synthesis of Antipyrine-Thiazolidinone Conjugates

| Starting Aldehyde | Reagents | Product | Reference |

| Aromatic/Heteroaldehydes | 1. 4-Aminoantipyrine2. Mercaptoacetic Acid | Novel 4-thiazolidinone derivatives with antipyrine moiety | researchgate.netresearchgate.net |

Development of Chemical Tools for Biological Investigations

Derivatives of 4-thiazolidinemethanol, particularly thiazolidin-4-ones, are valuable scaffolds for the development of chemical tools to study biological systems. nih.gov These tools can include fluorescent probes for the detection of specific analytes or ions. Thiazolidinones have been identified as promising scaffolds for creating new drug agents and chemical sensors due to their inherent biological activities and versatile chemistry. nih.gov

A notable application is the design and synthesis of novel thiazolidine-4-one-based fluorescent chemosensor probes. nih.gov These probes can exhibit specific recognition of metal ions, such as Cu²⁺, through a "turn-off" fluorescence response. nih.gov The detection mechanism involves the binding of the metal ion to the probe, which quenches its fluorescence. Such probes have been successfully used for the determination of Cu²⁺ in various samples, including food and water, and for bioimaging in live cells. nih.gov

Table 3: Characteristics of a Thiazolidine-4-one Based Fluorescent Probe

| Probe Name | Target Analyte | Fluorescence Response | Limit of Detection (LOD) | Application | Reference |

| PS (thiazolidine) | Cu²⁺ | "Turn-off" | 1.03 nM | Detection in real samples, Bioimaging in MCF-7 cells | nih.gov |

Probes for Mechanistic Enzymatic Studies

While direct studies on 4-Thiazolidinemethanol as an enzymatic probe are not extensively documented, the broader class of 4-thiazolidinone derivatives serves as a valuable proxy for understanding its potential. These compounds have been instrumental in probing the active sites and mechanisms of various enzymes due to their ability to act as potent and often selective inhibitors. nih.govnih.gov The underlying thiazolidine core acts as a scaffold that correctly orients functional groups for interaction with enzyme targets. nih.gov

Derivatives of the closely related 4-thiazolidinone have been identified as inhibitors of several metabolic enzymes, including human carbonic anhydrases (hCA I and hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). researchgate.net For instance, certain sulfonamide-containing thiazolidin-4-one derivatives have demonstrated potent inhibitory activity against hCA I and hCA II, with Ki values in the nanomolar range, in some cases surpassing the potency of the standard inhibitor acetazolamide. researchgate.net Similarly, a series of isatin-based thiazolidin-4-one derivatives have shown significant anticancer activity by inhibiting enzymes crucial for cancer cell proliferation, with IC50 values in the low micromolar range against cell lines like HepG2, MCF-7, and HT-29. nih.gov

The inhibitory action of these molecules allows researchers to study enzyme kinetics, understand enzyme-substrate interactions, and elucidate metabolic pathways. For example, oxazolidinylthiazolidines, oxygen analogs of bisthiazolidines, have been evaluated as inhibitors of the potent lactamase NDM-1, with some derivatives exhibiting competitive inhibition with a Ki in the low micromolar range. researchgate.net Such studies are crucial for understanding the mechanism of antibiotic resistance and for designing new therapeutic agents.

Below is a table summarizing the inhibitory activities of some 4-thiazolidinone derivatives against various enzymes, illustrating their potential as chemical probes.

| Compound Type | Target Enzyme | Inhibition Data (IC₅₀ / Kᵢ) |

| Thiazolidin-4-one-phenylaminopyrimidine hybrids | Chronic Myeloid Leukemia (K-562 cells) | IC₅₀ = 4.86 µM |

| Isatin-based thiazolidin-4-one derivatives | Human colon cancer cells (HT-29) | IC₅₀ = 3.29 µM |

| 2-(1,2-benzothiazol-3-yl)-N-(4-oxo-2-(4-carboxyphenyl)-1,3-thiazolidin-3-yl)propanamide | Matrix Metalloproteinase-9 (MMP-9) | IC₅₀ = 40 nM |

| Thiazolidin-4-one derivatives | Human Dihydroorotate (B8406146) Dehydrogenase (hDHODH) | IC₅₀ = 1.12 µM |

| Thizaolidin-4-one derivatives | human Carbonic Anhydrase I (hCA I) | Kᵢ = 161.28±16.91 nM |

| Thizaolidin-4-one derivatives | human Carbonic Anhydrase II (hCA II) | Kᵢ = 151.77±21.42 nM |

This data is derived from studies on 4-thiazolidinone derivatives, which serve as structural analogs for 4-Thiazolidinemethanol. nih.govresearchgate.netnih.govmdpi.com

Molecular Scaffolds for Structure-Activity Relationship (SAR) Exploration in Biological Systems

The 4-thiazolidine ring is a versatile scaffold for Structure-Activity Relationship (SAR) studies, which are crucial for optimizing the therapeutic potential of lead compounds. mdpi.com The ability to easily modify the substituents at the N-3 and C-5 positions, and to a lesser extent the C-2 position, of the thiazolidine ring allows for a systematic exploration of how different chemical groups influence biological activity. nih.gov This has led to the development of numerous derivatives with a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.gov

For example, in the development of 4-thiazolidinone-based inhibitors of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in pyrimidine biosynthesis, SAR studies revealed that small, hydrophobic substituents on a phenyl ring attached to the thiazolidinone core were favorable for inhibitory activity. nih.gov Specifically, compounds with a cyano substitution at one position and an ester at another, combined with hydrophobic groups at the para- or meta-positions of a phenyl ring, showed enhanced potency. nih.gov

Another study on 4-thiazolidinone-umbelliferone hybrids as cytotoxic agents demonstrated the importance of specific substitutions on a phenyl ring for anticancer activity. nih.gov These systematic modifications allow medicinal chemists to build a comprehensive understanding of the pharmacophore, the essential features required for biological activity.

The following table presents SAR data for a series of 4-thiazolidinone derivatives as hDHODH inhibitors, highlighting the impact of different substituents on their inhibitory potency.

| Compound | R Group (Linker) | R' Group (Terminal) | hDHODH IC₅₀ (µM) |

| 9 | Biphenyl (B1667301) | - | 1.32 |

| 19 | Diphenyl ether | - | >50 |

| 24 | Benzyl ether | - | 4.32 |

| 28 | Phenyl amide | - | 11.21 |

| 37 | Phenyl amide | 4-tert-butyl | 1.45 |

This data is derived from studies on 4-thiazolidinone derivatives, which serve as structural analogs for 4-Thiazolidinemethanol. mdpi.com

Potential in Material Science and Optoelectronics

While the direct application of 4-Thiazolidinemethanol in material science is an emerging area, the broader family of thiazole and thiazolidine-containing compounds has shown significant promise in optoelectronics and other advanced materials. researchgate.netnih.govopenmedicinalchemistryjournal.com The unique electronic properties conferred by the sulfur and nitrogen heteroatoms in the thiazole ring make these compounds suitable for a range of applications, from organic semiconductors to nonlinear optical materials. nih.govnih.govijarst.in

Investigation of Optoelectronic Properties (derived from related thiazoles)

Thiazole-based compounds are recognized for their potential in optoelectronic applications. researchgate.net They are often incorporated into organic semiconductors, which are key components in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. nih.gov The electron-withdrawing nature of the imine group in the thiazole ring contributes to its electron-accepting properties, which is a desirable characteristic for n-type semiconductors. nih.gov

Thiazolo[5,4-d]thiazole (B1587360) (TTz), a fused thiazole system, has been investigated for its remarkable photophysical properties. rsc.org Derivatives of TTz have been shown to be fluorescent, with emission colors spanning the visible spectrum from blue to orange-red, depending on the molecular packing in the solid state. rsc.org This tunability makes them attractive for use in solid-state lighting and display technologies. rsc.org

Quantum chemical calculations on thiazolidine-amides have suggested their potential as high-performance optoelectronic materials. researchgate.net These studies have shown that the introduction of certain substituents can lead to a high first hyperpolarizability (βtot), a measure of the nonlinear optical (NLO) response of a material. researchgate.net Materials with high βtot are sought after for applications in photonics and optical data processing.

The table below summarizes some of the calculated optoelectronic properties of thiazolidine derivatives.

| Thiazolidine Derivative | Energy Gap (Eg) (eV) | First Hyperpolarizability (βtot) (a.u.) |

| THA@Cl | 4.45 | 1217.15 |

| THA@FF | 4.48 | 1546.58 |

This data is derived from computational studies on thiazolidine-amides. researchgate.net

Role in Emerging Memristive Technologies (derived from related thiazoles)

The field of memristive technology, which involves devices with memory-dependent resistance, is a promising area for next-generation computing and data storage. While specific research on 4-Thiazolidinemethanol in this area is sparse, sulfur-nitrogen heterocyclic compounds, in general, are being explored for their potential in these applications. nih.govopenmedicinalchemistryjournal.com The physicochemical properties of these compounds, arising from the presence of both sulfur and nitrogen, can be relevant for designing new materials for molecular conductors and other electronic components. nih.govopenmedicinalchemistryjournal.com

The ability of organic molecules to undergo reversible changes in their electronic states upon application of an electric field is a key principle behind organic-based memristors. The rich electrochemistry of sulfur-nitrogen heterocycles could potentially be harnessed for this purpose. Further research is needed to explore the potential of 4-Thiazolidinemethanol and its derivatives in this innovative field.

Mechanistic Investigations of Biochemical Interactions Non Clinical Focus

Interactions with Biological Macromolecules

The investigation of how chemical compounds interact with and inhibit enzymes is fundamental to understanding their biochemical effects. One area of interest is the purine (B94841) metabolism pathway, which is crucial for the synthesis of nucleotide precursors. nih.govnih.gov Enzymes in this pathway, if deregulated, can be implicated in the progression of various diseases. nih.gov

Xanthine (B1682287) Oxidoreductase (XOR) is a key enzyme in this pathway, catalyzing the final two steps of purine catabolism: the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. nih.govnih.gov This enzyme is a complex molybdo-flavoenzyme that can generate reactive oxygen species (ROS) as part of its catalytic cycle. nih.govwikipedia.org The inhibition of Xanthine Oxidase, a form of XOR, has been explored as a therapeutic strategy in conditions associated with its activity. wikipedia.org The catalytic mechanism involves the transfer of electrons from the substrate (e.g., xanthine) to a molybdenum center within the enzyme, followed by transfer to FAD and finally to an electron acceptor like O₂, producing byproducts such as superoxide (B77818) and hydrogen peroxide. nih.govmdpi.com While specific inhibitory studies on 4-Thiazolidinemethanol against purine metabolism enzymes were not detailed in the reviewed literature, the broader class of heterocyclic compounds is often a subject of such enzymatic inhibition studies.

Understanding the interaction between small molecules and neuronal receptors provides mechanistic insights into their potential effects on the central nervous system. The α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptor is a principal ionotropic glutamate (B1630785) receptor that mediates the majority of fast excitatory synaptic transmission in the brain. nih.govnih.gov These receptors are critical for synaptic plasticity, a fundamental process for learning and memory. nih.gov

AMPA receptors are tetrameric structures composed of different subunits (GluA1-4), and their trafficking and expression at the synapse are tightly regulated. nih.gov Alterations in AMPA receptor function have been linked to various neurological and psychiatric disorders, making them a significant target for translational research. nih.govnih.gov Mechanistic studies often focus on how compounds might act as modulators, affecting the receptor's response to glutamate binding. While the AMPA receptor serves as a key target for mechanistic studies in neuroscience, specific research detailing the direct binding of 4-Thiazolidinemethanol to this receptor was not found in the reviewed literature.

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin dimers. Their ability to polymerize and depolymerize is essential for numerous cellular functions, including cell division, migration, and intracellular transport. nih.gov Consequently, tubulin is a significant target for chemical compounds that can disrupt these dynamics. Such agents are broadly classified as microtubule-stabilizing or -destabilizing agents. nih.gov

Research into thiazolidine (B150603) derivatives has revealed interactions with this critical cellular component. For instance, a novel 2,4-thiazolidinedione (B21345) derivative, compound 15k, was identified as a dual inhibitor of the β-catenin/TCF4 interaction and tubulin polymerization. nih.gov Mechanistic studies showed that this compound directly inhibited the polymerization of tubulin, leading to a disorganization of the microtubule network within cells. nih.gov This disruption of microtubule dynamics ultimately resulted in an arrest of the cell cycle at the G2/M phase, a common outcome for agents that interfere with the mitotic spindle. nih.gov

Table 1: Effects of a 2,4-Thiazolidinedione Derivative (Compound 15k) on Microtubule Dynamics

| Effect | Mechanism | Cellular Consequence |

|---|---|---|

| Inhibition of Tubulin Polymerization | Direct interaction with tubulin monomers, preventing their assembly into microtubules. | Disorganization of the microtubule network. |

| Cell Cycle Arrest | Disruption of the mitotic spindle due to impaired microtubule dynamics. | Arrest at the G2/M phase of the cell cycle. |

This table summarizes the reported effects of a 2,4-thiazolidinedione derivative on tubulin and microtubule-related processes in colon cancer cell lines. nih.gov

In Vitro Cellular Activity Studies (Focus on Chemical Mechanisms)

In vitro studies using cell lines are essential for elucidating the chemical mechanisms by which a compound affects cellular behavior. Key processes often investigated include the generation of reactive oxygen species (ROS) and the activation of caspase cascades, which are central to apoptosis (programmed cell death). nih.govmdpi.com

Research on heterocyclic compounds structurally related to 4-thiazolidinemethanol has demonstrated the ability to modulate these pathways. For example, a study on a 4-imidazolidinone derivative (compound 9r) in colorectal cancer cells revealed that the compound induced a significant accumulation of intracellular ROS. mdpi.com This increase in oxidative stress was shown to be a critical upstream event, as it triggered the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. mdpi.com The activation of the JNK pathway, in turn, initiated the mitochondrial pathway of apoptosis, characterized by the activation of caspases. mdpi.com The central role of ROS was confirmed by experiments where an antioxidant, N-acetylcysteine (NAC), suppressed both the JNK pathway activation and the subsequent apoptosis induced by the compound. mdpi.com Caspases, a family of cysteine proteases, are critical executioners of apoptosis, with caspase-3 often referred to as an executioner caspase. nih.govnih.gov

Table 2: Mechanistic Pathway of a 4-Imidazolidinone Derivative in Colorectal Cancer Cells

| Step | Cellular Event | Key Molecules Involved | Outcome |

|---|---|---|---|

| 1 | Induction of Oxidative Stress | Compound 9r | Increased intracellular ROS. mdpi.com |

| 2 | Signal Transduction Activation | ROS | Activation of the JNK pathway. mdpi.com |

| 3 | Apoptosis Initiation | Activated JNK | Loss of mitochondrial membrane potential. mdpi.com |

| 4 | Apoptosis Execution | Mitochondrial dysfunction | Activation of caspase cascade. mdpi.com |

This table outlines the sequence of cellular events initiated by a 4-imidazolidinone derivative, leading to apoptosis through a ROS-dependent mechanism. mdpi.com

A primary application of in vitro cell-based assays is to assess the impact of chemical compounds on the growth and proliferation of various cell lines, particularly in cancer research. Thiazolidine derivatives have been the subject of numerous studies evaluating their antiproliferative potential.

Various derivatives of 2,4-thiazolidinedione have demonstrated the ability to suppress the growth of multiple cancer cell lines. nih.gov For instance, one study reported that a specific 5-(4-alkylbenzyledene)thiazolidine-2,4-dione derivative, compound 5d, was active against a full panel of 60 human tumor cell lines. nih.gov It showed potent activity against cell lines from nine different cancer types, including leukemia, lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer. nih.gov Another study identified a 2,4-thiazolidinedione derivative (compound 15k) with potent activity against HCT116 and SW480 colon cancer cell lines. nih.gov Similarly, isatin-based thiazolidin-4-one derivatives have been shown to inhibit the growth of renal, liver (HepG2), breast (MCF-7), and colon (HT-29) cancer cell lines. mdpi.comnih.gov This body of research indicates that the thiazolidine scaffold is a recurring feature in compounds investigated for their ability to inhibit cancer cell proliferation in research models.

Table 3: Antiproliferative Activity of Selected Thiazolidine Derivatives in Human Cancer Cell Lines

| Compound Class | Specific Derivative | Cancer Cell Line | Activity Metric | Reported Value (µM) |

|---|---|---|---|---|

| 5-benzylidene-thiazolidine-2,4-dione | Compound 5d | Renal Cancer (RXF 393) | GI₅₀ | 1.15 nih.gov |

| 5-benzylidene-thiazolidine-2,4-dione | Compound 5d | Breast Cancer (MDA-MB-468) | GI₅₀ | 1.11 nih.gov |

| 5-benzylidene-thiazolidine-2,4-dione | Compound 5d | Lung Cancer (NCI-H522) | GI₅₀ | 1.36 nih.gov |

| 5-benzylidene-thiazolidine-2,4-dione | Compound 5d | Colon Cancer (COLO 205) | GI₅₀ | 1.64 nih.gov |

| Isatin-based thiazolidin-4-one | Compound 28b | Colon Cancer (HT-29) | IC₅₀ | 4.97 nih.gov |

| Isatin-based thiazolidin-4-one | Compound 28a | Colon Cancer (HT-29) | IC₅₀ | 5.42 nih.gov |

| Pyrrolizine-thiazolidin-4-one | Compound 48b | Colon Cancer (HT-29) | IC₅₀ | 0.12 mdpi.com |

This table presents a selection of reported activity values (GI₅₀ or IC₅₀) for different thiazolidine derivatives against various human cancer cell lines. Lower values indicate higher potency in inhibiting cell growth. nih.govmdpi.comnih.gov

Structure-Activity Relationship (SAR) Analysis for Mechanistic Insights

The thiazolidine ring is a versatile scaffold in medicinal chemistry, with its biological activity being highly dependent on the nature and position of various substituents. researchgate.netnih.govmdpi.com Modifications at the 2, 3, and 5-positions of the 4-thiazolidinone (B1220212) ring have been extensively studied to understand their impact on molecular target interactions. nih.gov

For instance, in the context of human dihydroorotate (B8406146) dehydrogenase (hDHODH) inhibitors, the aryl group at the N-3 position plays a crucial role. The introduction of a biphenyl (B1667301) group at this position was found to be important for the compound's activity, highlighting the significance of size and hydrophobicity in this region for effective interaction with the enzyme. mdpi.com Further substitutions on this biphenyl group, however, can have varied effects. For example, introducing a fluorine atom was shown to decrease inhibitory activity. mdpi.com

In another study focusing on hDHODH inhibitors, it was observed that a phenyl derivative at the N-3 position with a linker showed moderate activity, whereas a cyclohexyl analog led to a dramatic decrease in activity. This suggests that a rigid aromatic ring is preferred over a flexible one for this particular target. mdpi.com The presence of smaller substituent groups like methyl, chloro, or methoxy (B1213986) on the phenyl ring was also found to be detrimental to the activity. mdpi.com

The nature of the substituent at the 2-position of the thiazolidinone ring also has a profound impact. For example, the presence of a cyano group has been shown to be involved in water-mediated hydrogen bonding with amino acid residues like Alanine-59 in the binding pocket of hDHODH. mdpi.com

The following table summarizes the influence of various substituents on the activity of 4-thiazolidinone derivatives against hDHODH.

| Position | Substituent | Influence on Activity | Reference |

| N-3 | Biphenyl | Essential for activity | mdpi.com |

| N-3 (on biphenyl) | Fluorine | Decreased activity | mdpi.com |

| N-3 | Cyclohexyl | Dramatically decreased activity | mdpi.com |

| C-2 | Cyano Group | Favorable for interaction | mdpi.com |

This table is based on data from studies on 4-thiazolidinone derivatives and may not be directly applicable to 4-thiazolidinemethanol.

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For the thiazolidine scaffold, several key pharmacophoric features have been identified through various studies.

The thiazolidinone ring itself is a critical component of the pharmacophore. The carbonyl group at the 4-position is often involved in crucial hydrogen bond interactions with the target protein. For example, in hDHODH, this carbonyl group can form a hydrogen bond with Tyrosine-38. mdpi.com

A general pharmacophore model for a class of inhibitors can be constructed based on the common features of active compounds. For instance, a ligand-based pharmacophore model can be developed by identifying key features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings that are essential for binding. nih.gov

The key pharmacophoric features of 4-thiazolidinone derivatives as hDHODH inhibitors can be summarized as:

Hydrogen Bond Acceptor: The carbonyl group at the 4-position of the thiazolidinone ring. mdpi.com

Hydrogen Bond Donor/Acceptor: Functional groups on the substituents, such as a cyano group, which can participate in water-mediated hydrogen bonds. mdpi.com

Hydrophobic Region: Aromatic substituents that can engage in hydrophobic interactions with the target protein. mdpi.com

It is important to note that the specific pharmacophore will vary depending on the biological target.

The table below lists the key pharmacophoric features identified for 4-thiazolidinone derivatives in the context of hDHODH inhibition.

| Pharmacophoric Feature | Structural Element | Type of Interaction | Reference |

| Hydrogen Bond Acceptor | C4-Carbonyl of Thiazolidinone | Hydrogen Bonding | mdpi.com |

| Hydrophobic Moiety | Aromatic Substituent | Hydrophobic Interaction | mdpi.com |

| Hydrogen Bond Donor/Acceptor | Cyano group at C2 | Water-mediated Hydrogen Bonding | mdpi.com |

This table is based on data from studies on 4-thiazolidinone derivatives and may not be directly applicable to 4-thiazolidinemethanol.

Future Directions in 4 Thiazolidinemethanol Research

Exploration of Novel Synthetic Methodologies

The development of innovative and efficient synthetic routes to create 4-thiazolidinemethanol derivatives is a cornerstone of future research. Current efforts are focused on improving yield, purity, and selectivity while adhering to the principles of green chemistry.

Key areas of exploration include:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, offer significant advantages in terms of efficiency and atom economy. Researchers are exploring new MCRs for the synthesis of diverse thiazolidine (B150603) libraries. For instance, one-pot, four-component strategies using catalysts like Cu(I) and Zn(II) have been developed for the high-yield synthesis of thiazolidine-2-imines. nih.gov Similarly, one-pot multicomponent reactions involving an aromatic aldehyde, amine, and thioglycolic acid have proven effective for synthesizing thiazolidinone derivatives. researchgate.net

Catalyst-Free Synthesis: The development of catalyst-free synthetic methods is a significant step towards more environmentally friendly and cost-effective processes. A notable example is the catalyst-free sequential reaction involving hydrolysis and intramolecular aza-Michael addition to synthesize functionalized thiazolidines from 5-arylidenethiazolidin-4-ones at room temperature, achieving excellent yields and diastereoselectivities. rsc.org